molecular formula C10H16N2O B8274915 1-Amino-2-(pyridin-2-yl)pentan-2-ol

1-Amino-2-(pyridin-2-yl)pentan-2-ol

Cat. No.: B8274915
M. Wt: 180.25 g/mol
InChI Key: RETVTPDTGOMMHB-UHFFFAOYSA-N
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Description

1-Amino-2-(pyridin-2-yl)pentan-2-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-amino-2-pyridin-2-ylpentan-2-ol

InChI

InChI=1S/C10H16N2O/c1-2-6-10(13,8-11)9-5-3-4-7-12-9/h3-5,7,13H,2,6,8,11H2,1H3

InChI Key

RETVTPDTGOMMHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)(C1=CC=CC=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

TMSCN (1.10 mL, 8.25 mmol) followed by ZnI2 (163 mg, 0.51 mmol) were sequentially added to neat 1-(pyridin-2-yl)butan-1-one (1.131 g, 7.58 mmol) with stirring under Ar. The reaction was stirred at RT for 1 hour. THF (13 mL) was added to cyanohydrin, then this was slowly added dropwise over 10 min via cannula to LAH (462 mg, 12.17 mmol) in THF (30 mL) with stirring under Ar. The reaction warmed as addition progressed. Once the addition ended, the reaction was heated to reflux for 1 hour, then cooled to RT then cooled in ice. To the cooled reaction mixture was added with stirring Na2SO4.10H2O. The reaction stirred overnight and was allowed to warm to RT as the bath warmed. The reaction was filtered, solid washed with EtOAc, the organic phase extracted with 10% HCl (2×), aqueous extracts combined and washed with Et20. The aqueous phase was basified to pH ˜12 with 5M NaOH, saturated with NaCl, and then extracted with Et2O (3×). Combined extracts were dried (MgSO4), filtered and concentrated to afford 695 mg of 1-amino-2-(pyridin-2-yl)pentan-2-ol as an oil. 1H NMR showed this to be a 1:1.6 mixture of ROTMS:ROH:1H NMR for desired product: 1H NMR (400 MHz, CDCl3) δ ppm 8.53 (m, 1H), 7.64 (td, J=7.58, 1.77 Hz, 1H), 7.58 (dt, J=7.83, 1.14 Hz, 1H), 7.10 (ddd, J=7.33, 4.80, 1.26 Hz, 1H), 3.32 (d, J=13.64 Hz, 1H), 2.87 (d, J=13.64 Hz, 1H), 0.75 (m, 3H)
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.131 g
Type
reactant
Reaction Step Two
Name
Quantity
462 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
163 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
13 mL
Type
solvent
Reaction Step Six

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